Ferulenol

Anticoagulation Vitamin K Epoxide Reductase Structure-Activity Relationship

Ferulenol is an irreplaceable multi-target probe for discerning researchers. Its linear isoprenyl side chain confers approximately 22-fold greater VKORC1 inhibition than warfarin, making it the superior choice for VKOR active-site SAR studies and high-throughput anticoagulant screening. As a selective succinate ubiquinone reductase (SQR) inhibitor that completely spares SDH activity, it uniquely dissects the mitochondrial complex II ubiquinone cycle at 1 µM. It also serves as a validated sub-micromolar antimycobacterial reference compound and an essential LC-MS/MS analytical standard for veterinary toxicology. Structural modifications such as omega-hydroxylation drastically reduce potency—generic substitution with warfarin or other prenylated coumarins is scientifically unfounded. Procure ≥98% high-purity ferulenol to ensure reproducible, publication-grade results.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 6805-34-1
Cat. No. B560370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerulenol
CAS6805-34-1
Synonyms4-hydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-2H-1-benzopyran-2-one
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C
InChIInChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+
InChIKeyNJJDBBUWWOAOLD-CFBAGHHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Ferulenol (CAS 6805-34-1) for Research Procurement: A Quantitative Evidence-Based Guide to a Prenylated Coumarin with Differentiated Pharmacological Profile


Ferulenol (CAS 6805-34-1) is a naturally occurring sesquiterpene prenylated coumarin derivative first isolated from *Ferula communis* [1]. It functions as a multi-target bioactive compound with demonstrated activity as an inhibitor of the mitochondrial oxidative phosphorylation pathway, specifically targeting succinate ubiquinone reductase (SQR) and adenine nucleotide translocase (ANT) [2], and as a potent inhibitor of vitamin K epoxide reductase complex subunit 1 (VKORC1) [3]. This compound exhibits sub-micromolar antimycobacterial activity and shows significant anticoagulant properties, distinguishing it from many other naturally occurring coumarins .

Why Ferulenol (CAS 6805-34-1) Cannot Be Readily Substituted by Other In-Class Compounds: Evidence of Structural Specificity in Biological Activity


Generic substitution of ferulenol with other prenylated coumarins or common anticoagulants like warfarin is not scientifically justified due to its unique polypharmacology and potency profile. Its linear isoprenyl side chain confers up to ~22-fold greater VKORC1 inhibition compared to the cyclic substituent in warfarin [1]. Furthermore, structural modifications to the ferulenol scaffold, such as omega-hydroxylation or acetoxylation, lead to a significant diminishment of its antimycobacterial activity [2]. These findings underscore that the specific molecular architecture of ferulenol is a critical determinant of its high potency and distinct target engagement, making it an irreplaceable chemical probe for studying mitochondrial complex II, vitamin K recycling, and related pathways.

Ferulenol (CAS 6805-34-1) Quantitative Evidence Guide: Differentiated Performance in Head-to-Head and Comparative Assays


VKORC1 Inhibition: Ferulenol vs. Warfarin and Brodifacoum

Ferulenol demonstrates markedly superior inhibition of vitamin K epoxide reductase (VKOR) compared to the clinical anticoagulant warfarin and the rodenticide brodifacoum. In a comparative in vitro assay, ferulenol was found to be approximately 22 times more potent than warfarin and 1.5 times more potent than brodifacoum [1]. This potency advantage is attributed to its linear isoprenyl side chain, which enhances binding to the VKOR active site relative to the cyclic substituent in warfarin [1].

Anticoagulation Vitamin K Epoxide Reductase Structure-Activity Relationship

Antimycobacterial Activity: Ferulenol vs. Structural Analogues

Ferulenol (1a) exhibits sub-micromolar antimycobacterial activity, which serves as a benchmark for its structural analogues. In a structure-activity relationship (SAR) study, the parent compound ferulenol (1a) demonstrated potent activity. This activity was only partially retained in the synthetic analogue 3 and was significantly diminished in its omega-hydroxy (1c) and omega-acetoxy (1d) derivatives [1]. This demonstrates that the terminal prenyl group of ferulenol is essential for optimal antimycobacterial potency.

Antimycobacterial Tuberculosis Natural Product Chemistry

Malate:Quinone Oxidoreductase (MQO) Inhibition: Ferulenol vs. Embelin

In a biochemical characterization study of malate:quinone oxidoreductase (MQO) from *Campylobacter jejuni* (CjMQO), ferulenol was identified as a submicromolar inhibitor. A direct comparison with embelin revealed that both compounds are nanomolar inhibitors of CjMQO [1]. The study further characterized both as mixed-type inhibitors versus malate and noncompetitive versus quinone, suggesting a conserved third binding site [1]. This positions ferulenol alongside embelin as a key tool compound for targeting bacterial MQO.

Antibacterial Mitochondrial Metabolism Enzyme Inhibition

Succinate Ubiquinone Reductase (SQR) Inhibition: Ferulenol vs. Thenoyltrifluoroacetone (TTFA)

Ferulenol acts as a specific inhibitor of succinate ubiquinone reductase (SQR) within mitochondrial complex II, a property it shares with the classical inhibitor thenoyltrifluoroacetone (TTFA). Mechanistic studies indicate that ferulenol inhibits SQR activity in a concentration-dependent manner, showing efficacy comparable to TTFA, but importantly, it does so without affecting the succinate dehydrogenase activity of the complex [1]. This points to a distinct mode of action within the ubiquinone cycle.

Mitochondrial Bioenergetics Complex II Respiratory Chain

VKORC1 Inhibition Across Species: Ferulenol vs. Ferprenin

A comparative study evaluated the inhibitory effects of two prenylated coumarins from *Ferula communis*, ferulenol and ferprenin, on liver microsomal VKORC1 activity from various mammal species. Both compounds were capable of inhibiting VKORC1 from all species analyzed; however, the susceptibility to inhibition varied significantly between species for both compounds [1]. This study provides a direct cross-comparison of the two major toxic coumarins in the plant, highlighting that while both are active, ferulenol's potency and species-specific effects are a critical consideration for veterinary and toxicological research.

Veterinary Toxicology Species-Specific Pharmacology Anticoagulant

Mitochondrial Respiration Inhibition in TCA Cycle

Ferulenol effectively inhibits TCA cycle-dependent mitochondrial respiration. In a yeast mitochondrial model utilizing malate plus pyruvate as a substrate, the addition of 1 µM ferulenol resulted in a statistically significant reduction in respiratory rates compared to untreated controls (P < 0.05) [1]. This experiment establishes ferulenol as a potent, sub-micromolar inhibitor of mitochondrial respiration linked to the TCA cycle, providing a quantitative baseline for its use in bioenergetic studies.

Mitochondrial Metabolism TCA Cycle Bioenergetics

Optimal Scientific and Industrial Application Scenarios for Ferulenol (CAS 6805-34-1) Based on Quantitative Differentiation


Mechanistic Studies of Vitamin K Epoxide Reductase (VKORC1) and Anticoagulant Screening

Ferulenol is the compound of choice for researchers investigating the structure and function of VKORC1. Its ~22-fold greater inhibitory potency compared to warfarin [1] makes it a more sensitive probe for in vitro enzyme assays, structure-activity relationship (SAR) studies around the VKOR active site, and as a high-potency positive control in high-throughput screens for novel anticoagulant candidates.

Mitochondrial Bioenergetics and Complex II (Succinate-Ubiquinone Reductase) Research

For studies requiring specific inhibition of succinate ubiquinone reductase (SQR) within complex II without affecting succinate dehydrogenase (SDH) activity, ferulenol is a critical tool compound [1]. It can be used to dissect the ubiquinone cycle in isolated mitochondria or permeabilized cells, and its concentration-dependent effect provides a tunable system for modulating mitochondrial membrane potential and ATP synthesis, as evidenced by its inhibition of TCA cycle-dependent respiration at 1 µM .

Antimycobacterial Drug Discovery and Hit-to-Lead Optimization

Ferulenol serves as a validated chemical starting point or positive control in antimycobacterial research programs. Its established sub-micromolar activity, coupled with SAR data showing that modifications (e.g., omega-hydroxylation) drastically reduce potency [1], provides a clear framework for medicinal chemistry efforts. Ferulenol can be procured to benchmark novel synthetic analogues or as a reference compound in assays against *Mycobacterium* species.

Veterinary Toxicology and Species-Specific Anticoagulant Poisoning Studies

Given its role as a primary toxic principle in 'poisonous' *Ferula communis*, ferulenol is an essential analytical standard and research tool for veterinary toxicologists [1]. It is required for developing and validating detection methods (e.g., LC-MS/MS) for plant poisoning diagnosis, and for conducting in vitro and in vivo studies to understand the species-specific susceptibility to VKORC1 inhibition and the resulting coagulopathy.

Technical Documentation Hub

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24 linked technical documents
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